molecular formula C9H12ClNO B12436243 Cyclopropyl(pyridin-2-yl)methanol hydrochloride

Cyclopropyl(pyridin-2-yl)methanol hydrochloride

Cat. No.: B12436243
M. Wt: 185.65 g/mol
InChI Key: SOKSZTMXNHLAQA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name (R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride derives from its parent structure methanol (C-OH), substituted at the carbon atom by a cyclopropyl group (C3H5) and a pyridin-2-yl ring (C5H4N). The pyridine ring is numbered such that the nitrogen atom occupies position 1, with the methanolic carbon attached at position 2. The hydrochloride salt forms via protonation of the pyridine nitrogen, though the stereochemical descriptor (R) specifically refers to the configuration at the chiral methanol carbon.

The structural formula may be represented as:

      O-H  
      |  
Cl⁻·H-N⊕-C6H4-C*(CH2C3H5)-OH  

where the asterisk (*) denotes the stereogenic center. The SMILES notation C1=CC=NC(=C1)C(O)C2CC2.Cl and InChI code 1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 provide machine-readable descriptors of connectivity and stereochemistry.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 1807939-45-2
MDL Number MFCD28064018
Enamine Code ENA428073711
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol

The cyclopropyl(pyridin-2-yl)methanol free base (C9H11NO, MW 161.20 g/mol) becomes protonated to form the hydrochloride salt, increasing molecular weight by 36.46 g/mol (HCl).

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSZTMXNHLAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Condensation : Cyclopropanecarbaldehyde reacts with pyridin-2-ylmethylamine in the presence of a base (e.g., Cs₂CO₃ or DABCO) to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or NaBH₃CN in acidic conditions (e.g., HCl) reduces the imine to the corresponding secondary amine.
  • Salt Formation : The free base is treated with HCl to yield the hydrochloride salt.

Reaction Conditions

Component Typical Conditions Yield (%) Source
Solvent THF, MeOH, or EtOH
Base Cs₂CO₃, DABCO, or K₂CO₃
Reducing Agent NaBH₃CN (with HCl) 50–77%
Temperature 0–60°C (controlled heating)
Purification Recrystallization (e.g., MeOH/iPrOH), column chromatography

Example Protocol :

  • Reactants : Cyclopropanecarbaldehyde (1.0 eq), pyridin-2-ylmethylamine (1.1 eq).
  • Conditions : THF/MeOH (1:1), Cs₂CO₃ (1.0 eq), NaBH₃CN (1.5 eq), 0–60°C, 12–24 h.
  • Yield : 50–77% after salt formation and purification.

Cyanohydrin Reduction Amination

This alternative method involves the reductive amination of a cyanohydrin intermediate derived from pyridine derivatives.

Key Steps

  • Cyanohydrin Formation : A nitrile precursor (e.g., 2-bromo-6-chloropyridine cyanohydrin) undergoes nucleophilic substitution with cyclopropylmethylamine.
  • Reductive Amination : The intermediate is reduced using NaBH₃CN or BH₃·THF to form the amine.
  • Salt Formation : HCl treatment yields the hydrochloride salt.

Reaction Conditions

Component Typical Conditions Yield (%) Source
Solvent CH₂Cl₂, EtOH
Base DABCO, FeSO₄ (to suppress side reactions)
Reducing Agent NaBH₃CN or BH₃·THF 30–50%
Temperature Room temperature to 110°C (sealed reactors)

Example Protocol :

  • Reactants : 2-Carboxamide-5-methyl-6-chloropyridine (1.0 eq), methylamine (2.0 eq).
  • Conditions : EtOH, CuSO₄ (catalyst), 110°C, 24 h.
  • Yield : ~50% after decolorization and crystallization.

Stereoselective Synthesis and Resolution

For enantiopure this compound, chiral resolution or asymmetric catalysis is employed.

Asymmetric Synthesis

  • Catalytic Hydrogenation : Optically active catalysts (e.g., Ru or Ir complexes) mediate the hydrogenation of a ketone precursor to the alcohol.
  • Diastereomeric Salt Formation : Resolving agents like (+)-dehydroabietylamine or (-)-α-methylbenzylamine separate racemic mixtures.

Resolution via HPLC

  • Chiral Columns : Preparative HPLC (e.g., Chiralpak AD) separates racemic intermediates, achieving >99% ee.
  • Optical Purity : Critical for pharmaceutical applications.

Industrial-Scale Optimization

Industrial protocols emphasize cost-effective reagents and scalable purification:

  • Solvent Selection : Toluene or DMSO for high solubility.
  • Catalyst Recycling : Reusable catalysts (e.g., FeSO₄) enhance efficiency.
  • Waste Minimization : Continuous flow reactors reduce solvent usage.

Purification and Characterization

Technique Purpose Data from Source
NMR Confirm stereochemistry (e.g., ¹H NMR δ 0.22–0.38 for cyclopropane protons)
HPLC Purity >95%, retention time analysis
X-ray Crystallography Determine absolute configuration (e.g., S-enantiomer)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Reductive Amination High efficiency, scalable Sensitive to moisture 50–77%
Cyanohydrin Reduction Flexible for diverse substrates Requires toxic reagents (e.g., HCN) 30–50%
Asymmetric Synthesis High enantiomeric excess Expensive catalysts 20–40%

Recent Advances and Challenges

  • Catalyst Development : Ruthenium-based catalysts improve stereoselectivity in hydrogenation.
  • Green Chemistry : Microwave-assisted synthesis and solvent-free protocols are under exploration.
  • Scalability : Challenges persist in maintaining enantiopurity during large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Cyclopropyl(pyridin-2-yl)methanol hydrochloride and analogous compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Solubility Data Key Applications/Notes
This compound ~C₁₄H₁₆ClNO ~263.74 (estimated) Cyclopropyl, pyridin-2-yl, methanol, HCl Likely soluble in methanol/water (inferred from salt form) Building block in medicinal chemistry
[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride C₇H₁₄ClF₂NO 201.65 Cyclopropyl, pyrrolidinyl, methanol, HCl Data not available Pharmaceutical intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Pyrimidine core, chloro, methyl, carboxylic acid Data not available Synthetic precursor in agrochemicals
Cyclopropylfentanyl C₂₃H₂₈N₂O 348.48 Cyclopropyl, piperidinyl, phenethyl, anilide Soluble in methanol; HCl salt enhances water solubility Opioid analog (controlled substance)

Structural and Functional Analysis

Core Scaffolds: The target compound features a pyridine-cyclopropane hybrid scaffold, distinct from the pyrimidine core of 2-Chloro-6-methylpyrimidine-4-carboxylic acid or the piperidine-anilide structure of cyclopropylfentanyl . The presence of a hydrochloride salt in both the target compound and [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride suggests improved aqueous solubility compared to their free-base counterparts, a trend also observed in cyclopropylfentanyl .

This contrasts with the pyrrolidinyl substituent in [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride, which introduces basicity and conformational flexibility .

Applications :

  • Unlike cyclopropylfentanyl, which is pharmacologically active as an opioid, the target compound is primarily utilized as a building block in drug discovery due to its rigid cyclopropane ring and aromatic pyridine moiety .

Research Findings and Data Gaps

Solubility: While direct solubility data for this compound are lacking, its hydrochloride salt form implies moderate-to-high water solubility, akin to cyclopropylfentanyl hydrochloride .

Synthetic Utility :

  • The compound’s pyridine and cyclopropane motifs are valuable in designing kinase inhibitors and antiviral agents, leveraging its ability to mimic transition-state geometries .

Safety and Handling: Limited safety data are available for the target compound. However, analogous cyclopropane derivatives (e.g., [1-(pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride) are classified as irritants, necessitating standard protective measures during handling .

Biological Activity

Cyclopropyl(pyridin-2-yl)methanol hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl ring attached to a pyridine group via a methanol arm. The hydrochloride form enhances its solubility and biological activity due to the presence of a positively charged nitrogen atom balanced by a chloride ion. The compound's molecular formula is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 185.65 g/mol.

The primary target of this compound is the Transient Receptor Potential Vanilloid 3 (TRPV3) channels. As an antagonist, it inhibits the activity of these channels, which play a crucial role in calcium signaling pathways. This inhibition affects various cellular processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

By modulating calcium ion influx through TRPV3 channels, this compound can significantly influence cellular signaling pathways. The compound's interaction with TRPV3 channels leads to downstream effects that can alter cellular responses to various stimuli .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies show that it can inhibit the growth of certain cancer cell lines by affecting calcium signaling and inducing apoptosis . This makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cellular Studies : In HEK293 cells expressing human TRPV3 channels, the compound effectively inhibited calcium influx, demonstrating its potential as a therapeutic agent targeting calcium-related disorders .
  • Antimicrobial Efficacy : A study investigating structurally similar compounds found that cyclopropyl derivatives exhibited significant antibacterial and antifungal activities, supporting its use in developing new antimicrobial agents .
  • Pharmacokinetic Profile : Research into the pharmacokinetics of this compound indicates favorable characteristics such as enhanced solubility due to its hydrochloride form, which may improve its bioavailability .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
Cyclopropyl(pyridin-3-yl)methanolSimilar structure but different pyridine positionAnticonvulsant properties
Pyridin-2-ylmethanamineLacks cyclopropyl groupBroad-spectrum antimicrobial activity
Imidazo[1,2-a]pyridinesContains imidazole ringDiverse bioactivity including anticancer
N-(2-chlorobenzylidene)(pyridin-3-yl)methanamineContains benzylidene linkageSignificant anticonvulsant activity

This compound stands out due to its unique combination of structural features that may enhance its interaction with biological targets compared to its analogs.

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